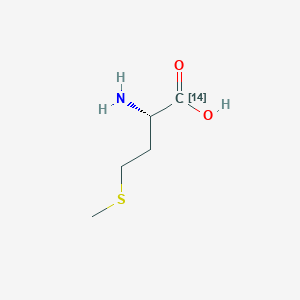

L-Methionine-1-14C

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl(114C)butanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i5+2 |

InChI Key |

FFEARJCKVFRZRR-QRTGCQPVSA-N |

Isomeric SMILES |

CSCC[C@@H]([14C](=O)O)N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Radiochemical Synthesis and Purity Assessment of L Methionine 1 14c for Research Fidelity

Methodologies for Carbon-14 (B1195169) Labeling at the Carboxyl Position

The introduction of a carbon-14 (¹⁴C) atom at the carboxyl (C-1) position of L-methionine is a multi-step process that demands careful control to ensure the correct placement of the radiolabel and to maintain the stereochemical integrity of the amino acid. While various methods exist for carbon isotope labeling, the synthesis of carboxylic acid-labeled compounds often begins with a ¹⁴C-labeled precursor. imist.ma

A common strategy for producing L-[1-¹⁴C]methionine involves the use of ¹⁴CO₂ as the primary labeled building block. snmjournals.org One established technique is the isocyanide method, which can be adapted for the synthesis of D,L-[1-¹⁴C]methionine. snmjournals.org This method requires subsequent separation of the D- and L-enantiomers to yield the desired L-isomer. This separation can be achieved using chromatographic techniques, such as with a μBondapak C18 column, employing an eluent containing L-proline and copper acetate (B1210297) to resolve the enantiomers. snmjournals.org

The synthesis of radiolabeled amino acids can be challenging and time-consuming, often involving the incorporation of the label at an early stage. researchgate.net Another approach involves the carboxylation of organometallic compounds, such as organomagnesium or organolithium reagents, with isotopically labeled carbon dioxide (*CO₂). imist.ma More recent advancements focus on late-stage labeling, which introduces the isotope in the final steps of the synthesis, offering greater efficiency. openmedscience.comacs.org Carbon isotopic exchange (CIE) is one such strategy that directly replaces a ¹²C-carboxylate group with its ¹⁴C counterpart on the final molecule. acs.org

Analytical Validation of Radiochemical Purity and Isotopic Integrity

Ensuring the radiochemical purity and isotopic integrity of L-Methionine-1-¹⁴C is paramount for its use in research. The presence of radiochemical or chemical impurities can significantly alter experimental results. nih.gov A radiochemical purity of at least 90-95% is often required for clinical and research applications. nih.govcambridge.org

A suite of analytical techniques is employed to validate the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis, capable of separating the target compound from precursors, byproducts, and degradation products. nih.govresearchgate.net Different HPLC methods, including reverse-phase and ion-exchange chromatography, can be used. For instance, a study comparing L-[1-¹⁴C]methionine and L-[methyl-¹⁴C]methionine used HPLC to analyze metabolites in plasma and tissue, finding that about half of the ¹⁴C-labeled material in the protein-free fraction was methionine. researchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC) has allowed for even faster determination of radiochemical and chemical purity, with analysis times under two minutes. researchgate.net

Thin-Layer Chromatography (TLC): TLC is another valuable technique for assessing purity and identifying metabolites. kanazawa-u.ac.jpnih.gov In a study of ¹⁴C-labeled L-methionines, TLC was used to analyze the TCA-soluble fraction of mouse pancreas to identify radiolabeled metabolites. kanazawa-u.ac.jp For enantiomeric purity, chiral TLC can distinguish between D- and L-methionine, though it can be a slow method. nih.gov

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides detailed information about the molecular weight and structure of the compound and any impurities, confirming the isotopic labeling. mdpi.com

The validation process involves checking for various parameters, including linearity, repeatability, and the limit of quantitation for potential impurities. nih.govresearchgate.net

Below is an interactive table summarizing typical analytical specifications for L-Methionine-1-¹⁴C.

| Parameter | Specification | Method |

| Radiochemical Purity | >97% | HPLC, TLC |

| Chemical Purity | >95% | HPLC |

| Enantiomeric Purity | >99% L-isomer | Chiral HPLC/TLC |

| Specific Activity | Typically >50 mCi/mmol | Scintillation Counting |

Stability and Storage Considerations for Research Applications

The long half-life of carbon-14 (approximately 5,730 years) means that radioactive decay is not a primary concern for the shelf-life of L-Methionine-1-¹⁴C. openmedscience.com However, the chemical stability of the molecule itself is critical. L-methionine, like other amino acids, can degrade over time, particularly when exposed to factors such as light, temperature fluctuations, and oxidizing agents. sigmaaldrich.comresearchgate.net

Key factors influencing stability include:

Autoradiolysis: The decomposition of a radiolabeled compound by its own radiation. While less of an issue for the low-energy beta emissions of ¹⁴C compared to other isotopes, it can still occur over long-term storage, leading to the formation of radiolabeled impurities.

Chemical Decomposition: Methionine is susceptible to oxidation, which can convert it to methionine sulfoxide (B87167) and methionine sulfone. researchgate.net This process can be accelerated by the presence of oxidizing agents or exposure to air.

Storage Conditions: Temperature is a critical factor. Studies on amino acid stability in serum have shown significant changes when stored at room temperature (22°C) or even at 4°C. nih.gov Freezing at -80°C is generally preferred for long-term storage, although repeated freeze-thaw cycles can also lead to degradation. nih.gov

To ensure the integrity of L-Methionine-1-¹⁴C for research, specific storage conditions are recommended.

The following interactive table outlines the recommended storage conditions for L-Methionine-1-¹⁴C.

| Condition | Recommendation | Rationale |

| Temperature | Store frozen at -20°C to -80°C | Minimizes chemical degradation and autoradiolysis. nih.gov |

| Solvent | Often supplied in aqueous solution or ethanol:water | The choice of solvent can impact stability. Aqueous solutions should be sterile. |

| Light | Protect from light | Prevents light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Reduces oxidation of the methionine molecule. |

Stock solutions of L-methionine, when stored properly at 2-8°C, can be stable for approximately five years. sigmaaldrich.com For radiolabeled compounds, adherence to recommended storage protocols is crucial to maintain radiochemical purity and ensure the reliability of experimental data.

Advanced Analysis of L Methionine 1 14c Metabolic Fate and Tracer Kinetics

Dynamic Tracer Kinetics in Biological Systems

Absorption, Distribution, and Elimination of L-Methionine-1-14C in Animal Models

The metabolic journey of this compound ([¹⁴C]Met) in animal models reveals a dynamic process of absorption, widespread distribution, and eventual elimination. Following administration, [¹⁴C]Met is rapidly absorbed and distributed throughout the body, with notable accumulation in tissues characterized by high rates of protein synthesis and metabolic activity. nih.gov

In rats, studies have demonstrated that after intravenous injection, blood clearance of [¹⁴C]Met is swift in the initial 10 minutes. snmjournals.org However, the concentration of ¹⁴C in the blood gradually increases after 15 minutes. snmjournals.org Autoradiographic studies in rats have shown that the highest uptake of radioactivity occurs in the pancreas and liver. nih.gov The pancreas, including both its exocrine and endocrine portions, shows significant labeling. nih.gov Similarly, the liver demonstrates a progressive accumulation of radioactivity within the first two hours post-injection. nih.gov Other tissues with high protein turnover, such as the spleen, bone marrow, and various glands, also exhibit significant labeling. nih.gov

The distribution pattern is not uniform across all organs. In rats bearing Walker 256 carcinosarcoma, the pancreas consistently shows the highest uptake, with nearly constant levels of ¹⁴C over time. snmjournals.org The liver also maintains a relatively constant level of radioactivity. snmjournals.org In contrast, the clearance from the blood is initially rapid. snmjournals.org Studies in mice have shown that within 5 minutes of intravenous administration, the majority of the labeled compound is taken up by organs and tissues. nih.gov

The elimination of the ¹⁴C label from L-Methionine-1-¹⁴C occurs primarily through expiration as ¹⁴CO₂. nih.gov This is a result of the decarboxylation of the amino acid. nih.gov In rats, a rapid decarboxylation process is observed within the first 15 minutes, and after 60 minutes, approximately 7.4% of the injected ¹⁴C is exhaled as ¹⁴CO₂. nih.gov The excretion of the ¹⁴C label from L-methionine is significantly lower compared to its analogue, DL-2-hydroxy-4-methylthiobutanoic acid (DL-HMB). cambridge.org

The following table summarizes the tissue distribution of L-[1-¹⁴C]methionine in rats at various time points after intravenous injection.

| Tissue | 5 min | 10 min | 15 min | 30 min | 60 min |

| Blood | 1.10 | 0.94 | 0.98 | 1.10 | 1.35 |

| Plasma | 1.83 | 1.32 | 1.48 | 1.76 | 2.20 |

| Brain | 0.83 | 0.72 | 0.82 | 0.94 | 1.15 |

| Heart | 1.00 | 0.83 | 0.94 | 1.10 | 1.20 |

| Lung | 1.25 | 1.08 | 1.22 | 1.40 | 1.72 |

| Liver | 4.39 | 4.02 | 4.87 | 4.88 | 5.70 |

| Pancreas | 9.87 | 9.45 | 10.5 | 10.2 | 9.76 |

| Spleen | 1.35 | 1.20 | 1.45 | 1.70 | 2.18 |

| Kidney | 2.30 | 2.10 | 2.45 | 2.76 | 2.94 |

| Muscle | 0.52 | 0.48 | 0.55 | 0.63 | 0.65 |

| Tumor | 1.00 | 0.88 | 1.12 | 1.30 | 1.55 |

| Data is presented as the differential absorption ratio (DAR), which is calculated as (counts/g tissue) x (g body weight/total injected counts). snmjournals.org |

Compartmental Modeling of this compound Flux

Compartmental modeling is a mathematical approach used to describe the kinetics of a tracer like L-Methionine-1-¹⁴C within a biological system. slideshare.netmdpi.com This methodology simplifies the complex physiological processes by dividing the body into a series of interconnected compartments. slideshare.net For L-Methionine-1-¹⁴C, a common approach is a multi-compartment model that typically includes compartments for the plasma, the free amino acid pool in the tissue, and the protein-bound pool in the tissue. nih.govresearchgate.net

The flux of the tracer between these compartments is described by a set of differential equations, with rate constants (K₁, k₂, k₃, etc.) representing the rates of transfer. nih.govresearchgate.net For instance, K₁ represents the rate of transport from plasma into the tissue's free amino acid pool, while k₂ represents the reverse transport. The rate constant k₃ describes the rate of incorporation of L-Methionine-1-¹⁴C from the free pool into proteins.

The application of such models allows for the quantification of key metabolic parameters. For example, by analyzing the dynamic data from Positron Emission Tomography (PET) studies using ¹¹C-labeled methionine, it's possible to estimate the rates of methionine transport and protein synthesis in various tissues. nih.govosti.gov

However, the metabolic fate of the carboxyl-carbon of methionine adds complexity to these models. The decarboxylation of L-Methionine-1-¹⁴C leads to the formation of ¹⁴CO₂, which can then be incorporated into other molecules or expired. nih.govnih.gov This metabolic pathway needs to be accounted for in the model to accurately determine protein synthesis rates. Studies have shown that while a significant portion of the ¹⁴C label is incorporated into proteins, a non-negligible amount is found in other metabolites. osti.gov Therefore, to achieve a quantitative model of protein synthesis, these minor metabolic pathways must be investigated and included in the compartmental analysis. snmjournals.orgosti.gov

Pathways of Carboxyl Carbon-14 (B1195169) Incorporation into Macromolecules

Quantification of Tissue-Specific Protein Synthesis Rates using this compound

L-Methionine-1-¹⁴C serves as a crucial tracer for quantifying protein synthesis rates in various tissues due to the direct incorporation of its labeled carboxyl group into the polypeptide chain. nih.govnih.gov The rate of incorporation of the ¹⁴C label into the protein-bound fraction of a tissue is a direct measure of the rate of protein synthesis. cambridge.org

Studies in animal models have consistently shown that tissues with high protein turnover exhibit the highest rates of [¹⁴C]Met incorporation. nih.gov In rats, the liver demonstrates the highest incorporation rate, followed by the tumor, brain, and pancreas. osti.gov Similarly, in broiler chicks, the liver and kidney show equivalent and high incorporation rates from L-[1-¹⁴C]methionine. cambridge.org Other tissues like breast and heart muscle also incorporate the tracer, but at lower rates. cambridge.org

The quantification of protein synthesis relies on measuring the amount of radioactivity in the protein fraction of a tissue at a specific time after the administration of the tracer. cambridge.org This persistence of radioactivity in the body is largely attributable to this rapid incorporation into proteins. nih.gov

The table below illustrates the incorporation of ¹⁴C from L-[1-¹⁴C]methionine into the proteins of various tissues in broiler chicks 6 hours after administration.

| Tissue | ¹⁴C Incorporation (dpm/mg protein) |

| Liver | 158.3 |

| Kidney | 120.5 |

| Breast Muscle | 45.2 |

| Heart Muscle | 68.7 |

| Intestine | 95.4 |

| Pancreas | 110.1 |

| Data represents the mean disintegrations per minute (dpm) per milligram of protein. cambridge.org |

The analysis of protein-bound L-Methionine-1-¹⁴C involves several key steps to accurately quantify the incorporated radioactivity. A common and fundamental technique is the precipitation of proteins from tissue homogenates using an acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA). snmjournals.orgcambridge.org This separates the larger protein molecules, which are insoluble in the acid, from the smaller, acid-soluble components like free amino acids and other metabolites. snmjournals.org

Once the protein is precipitated, the pellet is typically washed multiple times to remove any remaining non-protein-bound radioactivity. snmjournals.org The radioactivity in the final protein pellet is then measured using a scintillation counter. snmjournals.org The amount of protein in the sample is also determined, often using a colorimetric assay, to express the radioactivity per unit of protein (e.g., dpm/mg protein). cambridge.org

For more detailed analysis, chromatographic techniques like high-performance liquid chromatography (HPLC) can be employed to separate and identify the radiolabeled compounds in both the protein-free (acid-soluble) and protein-bound fractions after hydrolysis. snmjournals.orgosti.gov This allows for the confirmation that the measured radioactivity in the protein fraction is indeed from methionine and not from other metabolites.

Autoradiography is another powerful technique that provides a visual representation of the distribution of L-Methionine-1-¹⁴C within tissues. nih.gov In whole-body autoradiography, thin sections of a frozen animal are exposed to a photographic film, revealing the areas with the highest concentration of the radiolacer. nih.gov Microautoradiography can provide even more detailed localization at the cellular level, showing, for example, that a significant portion of the tracer is taken up by enzyme proteins in the pancreatic and intestinal juices. nih.gov

The rate of L-Methionine-1-¹⁴C incorporation into proteins is not static but is significantly influenced by the physiological state of the organism. Factors such as nutritional status and developmental stage can alter protein synthesis rates and, consequently, the uptake and incorporation of labeled methionine.

Nutritional deficiencies, for instance, can have a profound impact. In rats fed a methionine-deficient diet, the availability of selenomethionine (B1662878) for glutathione (B108866) peroxidase synthesis is reduced because it is preferentially incorporated into other body proteins to compensate for the lack of methionine. cambridge.org Similarly, fasting or methionine deficiency in broiler chicks alters the metabolism and incorporation of methionine into tissue proteins. cambridge.org These conditions can affect not only the rates of protein synthesis and degradation but also the conversion of methionine precursors to L-methionine. cambridge.org

The developmental stage of an animal also plays a critical role. In neonatal piglets, a significant portion of methionine flux is directed towards transmethylation reactions rather than protein synthesis. scholaris.caresearchgate.net This highlights that the demand for methionine for processes other than protein synthesis can influence its availability for incorporation into proteins, especially during periods of rapid growth and development. scholaris.ca The dietary supply of other nutrients, such as creatine (B1669601) and choline, can also affect methionine availability for protein synthesis. scholaris.ca

These findings underscore that when using L-Methionine-1-¹⁴C to quantify protein synthesis, it is crucial to consider the physiological context, as it can significantly modulate the metabolic fate of the tracer.

Methodological Approaches for Protein-Bound this compound Analysis

Catabolism and Oxidation of this compound Carboxyl Carbon

The catabolism of L-methionine, a crucial sulfur-containing amino acid, can be meticulously traced using L-methionine labeled with carbon-14 at the carboxyl position (this compound). This isotopic labeling strategy allows for the precise tracking of the carboxyl carbon's fate, providing valuable insights into the oxidative pathways of methionine.

Measurement of 14CO2 Exhalation as an Indicator of Methionine Oxidation

The measurement of expired 14CO2 is a primary method for quantifying the in vivo oxidation of this compound. nih.govplos.orgcambridge.orgcambridge.org When the carboxyl group of this compound is cleaved during metabolic processing, the labeled carbon is released as 14CO2, which is then exhaled. This exhaled radioactivity serves as a direct and dynamic indicator of the rate of methionine oxidation. nih.govplos.orgcambridge.orgcambridge.org

Studies in various animal models, including rats and broiler chicks, have utilized this technique to investigate methionine metabolism under different physiological and nutritional states. nih.govcambridge.orgcambridge.orgnih.govnih.gov For instance, research in growing rats demonstrated that the fractional loss of 14CO2 from [l-14C]methionine remains relatively constant across a range of dietary methionine intakes, providing a basis for estimating the rate of endogenous methionine oxidation. nih.govcambridge.org In broiler chicks, the exhalation of 14CO2 has been used to compare the oxidation rates of L-methionine, DL-methionine, and its hydroxy analogue, revealing differences in their metabolic handling. cambridge.orgnih.govtandfonline.com

The rate of 14CO2 production can be influenced by several factors. Fasting has been shown to increase 14CO2 exhalation from this compound in chicks, suggesting an increased reliance on amino acids for energy. nih.gov Conversely, increasing dietary levels of cysteine, which can be synthesized from methionine, leads to a decrease in methionine oxidation, as indicated by reduced 14CO2 production. plos.org This demonstrates a regulatory feedback mechanism where the presence of a downstream product spares the parent amino acid from catabolism. plos.org

Role of Decarboxylation Pathways in this compound Catabolism

The release of the 1-carbon of L-methionine as CO2 is a key step in its catabolism and is intrinsically linked to decarboxylation reactions. plos.orgnih.gov One of the primary pathways for methionine catabolism is the transsulfuration pathway. plos.org In this pathway, methionine is first converted to S-adenosylmethionine (AdoMet). Subsequent reactions lead to the formation of cysteine and α-ketobutyrate. The decarboxylation of α-ketobutyrate results in the release of the original carboxyl carbon of methionine as CO2. Therefore, the measurement of 14CO2 from this compound provides a quantitative measure of the flux through the transsulfuration pathway. plos.org

It's important to note that the decarboxylation of this compound is a critical event that distinguishes its metabolic fate from methionine labeled at the methyl position (S-methyl-14C-methionine). The carboxyl group is lost during oxidative catabolism, whereas the methyl group is primarily involved in transmethylation reactions. nih.govkanazawa-u.ac.jp

Contribution to One-Carbon Metabolism: Distinguishing Pathways

L-methionine plays a central role in one-carbon metabolism through its conversion to S-adenosylmethionine (AdoMet), the primary methyl group donor in numerous biological reactions. Isotopic labeling of methionine at different carbon positions allows for the differentiation of its metabolic fates, particularly distinguishing between the flux of the carboxyl carbon and the transfer of the methyl group.

Differentiating this compound Flux from S-Methyl-14C-Methionine Transmethylation

The use of differentially labeled methionine isotopes is crucial for dissecting its metabolic pathways. This compound traces the path of the carbon skeleton that undergoes decarboxylation, primarily through the transsulfuration pathway. plos.orgkanazawa-u.ac.jp The measurement of 14CO2 exhaled from this compound directly reflects the rate of methionine oxidation. nih.govcambridge.orgcambridge.orgnih.govsnmjournals.org

In contrast, S-methyl-14C-methionine is used to trace the fate of the methyl group. This label follows the transmethylation pathway, where the methyl group is transferred from AdoMet to various acceptor molecules. nih.govkanazawa-u.ac.jpnih.gov Studies comparing the metabolism of these two isotopes have revealed significant differences in the distribution of radioactivity. kanazawa-u.ac.jp For example, in the pancreas, a large portion of the radioactivity from [S-methyl-14C]-L-methionine is found in TCA-soluble metabolites, indicating significant methyl transformation processes. kanazawa-u.ac.jp Conversely, with [1-14C]-L-methionine, the majority of the radioactivity is incorporated into proteins, with less accumulation in the TCA-soluble fraction. kanazawa-u.ac.jp

This differential labeling strategy highlights that the metabolic fate of the methyl group is distinct from that of the carboxyl carbon. While the carboxyl carbon is lost as CO2 during oxidation, the methyl group is utilized in methylation reactions and can be retained in various metabolites. nih.govkanazawa-u.ac.jpnih.gov

Analysis of this compound-Derived Metabolic Intermediates

The analysis of metabolic intermediates derived from this compound provides a more detailed picture of its catabolism. Following the administration of this compound, the label can be traced into various downstream metabolites, allowing for the elucidation of the operative metabolic pathways.

One of the key intermediates in methionine catabolism is α-keto-γ-methiolbutyrate (KMB), formed through transamination. publish.csiro.au Further metabolism of KMB leads to the production of CO2 from the carboxyl group. In plant tissues, a significant intermediate in ethylene (B1197577) biosynthesis is 1-aminocyclopropane-1-carboxylic acid (ACC), which is derived from methionine. pnas.org

In studies with broiler chicks, the administration of L-[1-14C]methionine results in the incorporation of the 14C label into tissue proteins. cambridge.orgnih.govnih.govtandfonline.com This indicates that a significant portion of the administered methionine is utilized for protein synthesis before it is catabolized. The 14C-activity found in the protein of leg and breast muscles has been recovered exclusively in methionine, confirming its direct incorporation. tandfonline.comtandfonline.com

Furthermore, analysis of the perchloric acid-soluble fraction of tissues reveals the presence of 14C-labeled material that has not been incorporated into protein. cambridge.orgnih.govcambridge.org This fraction contains various metabolic intermediates. Glucogenic amino acids like methionine can generate metabolic intermediates such as alpha-keto acids, which are crucial for many cellular processes. mdpi.com The distribution and identity of these labeled intermediates can provide insights into the tissue-specific metabolism of methionine. cambridge.orgnih.govnih.govcambridge.org

Intermediary Metabolism and Cross-Metabolite Labeling

The metabolic fate of this compound extends beyond its direct catabolism and incorporation into protein. The labeled carbon can be incorporated into other metabolites through various intermediary metabolic pathways, a phenomenon known as cross-metabolite labeling.

For instance, the α-ketobutyrate generated from methionine catabolism can enter central carbon metabolism. This can lead to the labeling of other amino acids and metabolic intermediates. While the primary fate of the 1-carbon is oxidation to CO2, some of the labeled carbon from this compound can be found in other compounds, although this is generally a minor pathway. cambridge.org

Studies comparing the metabolism of L-methionine with its N-acetylated derivatives have shown that N-acetyl-L-methionine is readily deacetylated, and the resulting L-methionine is metabolically equivalent to free L-methionine. nih.gov This is evidenced by the similar tissue distribution of 35S from 35S-labeled N-acetyl-L-methionine and L-methionine, as well as identical protein specific activities. nih.gov This indicates that once the acetyl group is removed, the methionine moiety enters the same metabolic pools and pathways as free methionine.

The analysis of cross-metabolite labeling provides a more holistic view of the metabolic integration of methionine. It highlights how the carbon skeleton of methionine can contribute to the synthesis of other biomolecules, underscoring the interconnectedness of metabolic pathways within the cell.

This compound in Sulfur Amino Acid Interconversions

The metabolic journey of methionine, an essential sulfur-containing amino acid, involves several critical pathways, including its conversion into other sulfur-containing amino acids like cysteine and taurine. uomustansiriyah.edu.iqresearchgate.netnih.gov The primary route for this conversion in animals is the transsulfuration pathway. nih.govplos.org This intricate process begins after methionine is converted to S-adenosylmethionine (SAM), the body's principal methyl donor. nih.govfrontiersin.org Following a methylation reaction, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.govresearchgate.net Homocysteine stands at a crucial metabolic crossroads: it can either be remethylated back to methionine or be irreversibly channeled into the transsulfuration pathway to synthesize cysteine. nih.govplos.org

The use of L-Methionine labeled at the carboxyl carbon (this compound) is a powerful tool for quantifying the rate of the transsulfuration pathway. plos.orgplos.org The release of the 1-carbon as labeled carbon dioxide (¹⁴CO₂) occurs only after homocysteine is condensed with serine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. researchgate.netphysiology.org The subsequent cleavage of cystathionine by cystathionase yields cysteine and α-ketobutyrate. physiology.org It is the decarboxylation of α-ketobutyrate that releases the labeled ¹⁴CO₂, making its measurement a direct indicator of the flux through the transsulfuration pathway, and thus, the rate of cysteine synthesis from methionine. plos.orgphysiology.org

Detailed Research Findings

Research in neonatal piglets using a constant infusion of L-[1-¹⁴C]-Methionine has demonstrated that the rate of methionine oxidation—and by extension, cysteine synthesis—is tightly regulated by the dietary availability of cysteine. plos.orgplos.org As dietary cysteine intake increases, the need for endogenous cysteine synthesis from methionine decreases, leading to a reduction in methionine oxidation. plos.orgnih.gov This "sparing" effect of cysteine on methionine occurs through the inhibition of the transsulfuration pathway. plos.org

A study involving enterally fed piglets receiving graded levels of dietary cysteine alongside an adequate methionine supply showed a distinct biphasic response in L-[1-¹⁴C]-Methionine oxidation. plos.org The rate of transsulfuration decreased significantly as cysteine intake increased up to a certain point, after which the rate of decrease slowed. plos.orgnih.gov This indicates that once the requirement for total sulfur amino acids is met, the catabolism of methionine via transsulfuration is downregulated. plos.org

Table 1: Effect of Graded Dietary Cysteine Intake on L-[1-¹⁴C]-Methionine Oxidation in Neonatal Piglets

Data represents the oxidation of L-[1-¹⁴C]-Methionine, expressed as a percentage of the tracer dose, which reflects the rate of cysteine synthesis (transsulfuration). Piglets received an adequate methionine supply (0.25 g·kg⁻¹·d⁻¹) and varying levels of cysteine. The data shows that as cysteine intake increases, methionine oxidation decreases, with a breakpoint identified at 0.15 g·kg⁻¹·d⁻¹ of cysteine intake. plos.orgplos.org

| Dietary Cysteine Intake (g·kg⁻¹·d⁻¹) | Mean L-[1-¹⁴C]-Met Oxidation (% of dose) |

|---|---|

| 0.00 | 15.2 |

| 0.05 | 12.8 |

| 0.10 | 10.5 |

| 0.15 | 8.5 |

| 0.20 | 8.1 |

| 0.25 | 7.9 |

| 0.40 | 7.5 |

| 0.50 | 7.2 |

Further illustrating the regulatory control of this pathway, studies with isolated rat hepatocytes have used L-[1-¹⁴C]methionine to investigate the role of substrate availability. The first enzyme in the transsulfuration pathway, cystathionine β-synthase (CβS), requires serine as a co-substrate to condense with homocysteine. researchgate.netphysiology.org Experiments showed that incubating hepatocytes with L-[1-¹⁴C]methionine and an ample supply of serine significantly increased the production of ¹⁴CO₂ compared to hepatocytes incubated with methionine alone. physiology.org This finding suggests that serine availability can be a rate-limiting factor for homocysteine removal via transsulfuration, and its provision stimulates the pathway's activity. physiology.org

Table 2: Effect of Serine on L-[1-¹⁴C]-Methionine Metabolism in Isolated Rat Hepatocytes

This table shows the production of ¹⁴CO₂ and the release of the intermediate α-[1-¹⁴C]ketobutyrate from hepatocytes incubated with 1 mM L-[1-¹⁴C]methionine, with and without the addition of 1 mM serine. The increased ¹⁴CO₂ production in the presence of serine indicates an enhanced flux through the transsulfuration pathway. physiology.org

| Condition | ¹⁴CO₂ Production (nmol·h⁻¹·mg⁻¹ dry wt) | α-[1-¹⁴C]ketobutyrate Release (nmol·h⁻¹·mg⁻¹ dry wt) |

|---|---|---|

| Methionine alone | 10.5 | 25.1 |

| Methionine + Serine | 15.2 | 20.3 |

Sophisticated Applications of L Methionine 1 14c in Quantitative Biological Research

Elucidation of Metabolic Fluxes in Varied Biological Models

The application of L-Methionine-1-14C has been instrumental in quantifying metabolic fluxes, revealing how organisms and cells utilize and retain this essential amino acid under different physiological and pathological conditions.

Animal Model Studies of Amino Acid Utilization and Retention (e.g., Mammalian, Avian, Aquatic Species)

In mammalian models, studies using this compound have provided a detailed understanding of its metabolic fate. Research in rats with Walker 256 carcinosarcoma showed that L-[1-¹⁴C]methionine is extensively incorporated into proteins, with the highest rates observed in the liver, followed by the tumor, brain, and pancreas. researchgate.net These studies also highlighted that a significant portion of the radiolabel is lost as ¹⁴CO₂, indicating decarboxylation is a notable metabolic route. researchgate.netnih.gov In rats, transamination has been identified as an initial step in methionine catabolism in various tissues, including the liver, kidney, heart, and muscle, leading to the formation of α-keto-γ-methiolbutyrate. nih.gov

Avian research has utilized this compound to compare the metabolism of different methionine sources. In broiler chicks, the incorporation of ¹⁴C from L-[1-14C]methionine into tissue proteins was found to vary across different tissues. cambridge.org For instance, the liver and kidney showed equivalent incorporation from L-methionine and its analogue DL-2-hydroxy 4-methylthiobutanoic acid (DL-HMB), while other tissues exhibited lower incorporation from DL-HMB. cambridge.org These studies demonstrate that different forms of methionine are metabolized and utilized differently for protein synthesis in various tissues. cambridge.orgnih.gov Nutritional status, such as methionine deficiency or fasting, has also been shown to affect the metabolism and excretion of L-[1-14C]methionine. cambridge.org

| Animal Model | Tissue with Highest Retention | Primary Metabolic Fate | Key Finding |

|---|---|---|---|

| Rat (with Walker 256 carcinosarcoma) | Liver, Tumor | Protein Synthesis | Significant decarboxylation to ¹⁴CO₂ also observed. researchgate.netnih.gov |

| Broiler Chick | Liver, Kidney | Protein Synthesis | Metabolism varies with methionine source and nutritional state. cambridge.orgcambridge.org |

| Gilthead Seabream | Muscle | Protein Synthesis and Free Pool | High retention in muscle free amino acid pool suggests roles beyond protein synthesis. mdpi.comresearchgate.net |

In Vitro Cellular and Tissue Homogenate Systems for Metabolic Analysis

In vitro systems, including cell cultures and tissue homogenates, have enabled detailed investigations into the metabolic pathways of L-methionine at a subcellular level. In studies with rat hepatocytes and hepatocellular carcinoma (WCH17) cells, L-[1-¹⁴C]-methionine was predominantly incorporated into proteins in both cell types. nih.gov However, when protein synthesis was inhibited, the phosphatidylethanolamine (B1630911) methylation pathway became the major metabolic route. nih.gov

Tissue homogenates from various rat organs have demonstrated the widespread capability of transamination as an initial step in methionine catabolism. nih.gov This process was identified in the liver, kidney, heart, brain, spleen, skeletal muscle, and small intestines. nih.gov Furthermore, research on chicken tissue homogenates has helped to pinpoint the sites of conversion for different methionine precursors, with the liver and kidney being major contributors to the whole-body oxidation of these compounds. nih.gov These in vitro approaches allow for the precise measurement of enzyme activities and metabolic fluxes under controlled conditions, providing mechanistic insights that complement in vivo studies.

Investigation of Amino Acid Transport Mechanisms

This compound is a valuable tool for studying the transport of amino acids across cellular membranes, helping to characterize specific transporters and their kinetics.

Characterization of Specific Amino Acid Transporters and Their Substrate Specificity (e.g., LAT1)

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including methionine, and is often overexpressed in cancer cells. d-nb.infonih.gov Studies using L-[¹⁴C]-leucine and other radiolabeled amino acids have shown that L-methionine is a substrate for LAT1. snmjournals.orgnih.gov Research comparing the uptake of different amino acid analogs in cells expressing LAT1 has helped to define the transporter's substrate specificity. For instance, L-methionine, along with other amino acids like L-tyrosine, is transported by both LAT1 and the related transporter LAT2. snmjournals.org

Uptake Kinetics and Inhibition Studies using this compound

Kinetic studies using this compound have been crucial in determining the transport characteristics of amino acids. For example, the uptake of L-[¹⁴C]methionine in rat brain has been measured to understand its transport across the blood-brain barrier. thegoodscentscompany.com Inhibition studies, where the uptake of this compound is measured in the presence of other compounds, are used to identify other substrates or inhibitors of specific transporters. Such experiments have been essential in confirming that various amino acid-based drugs and imaging agents utilize LAT1 for cellular entry. snmjournals.org In human leg muscle, the transport rate of methionine was found to be slower compared to branched-chain amino acids. nih.gov

| Cell Line | Inhibitor | Concentration | Uptake Inhibition (%) | Reference |

|---|---|---|---|---|

| HEK293-hLAT1 | L-Methionine | 100 µmol/L | 63.0 ± 3.8% | snmjournals.org |

| HEK293-hLAT2 | L-Methionine | 100 µmol/L | 50.1 ± 1.8% | snmjournals.org |

Enzymological Research and Reaction Pathway Characterization

The use of this compound has been fundamental in the study of specific enzymes and the elucidation of their reaction mechanisms. A novel isotope assay using L-[1-¹⁴C]-methionine was developed to characterize the enzyme methionine gamma-lyase-deaminase (Mgld) from the oral pathogen Porphyromonas gingivalis. walshmedicalmedia.comresearchgate.net This assay measures the formation of the radiolabeled product ¹⁴C-α-ketobutyrate, allowing for the determination of the enzyme's kinetic parameters, such as K_m and V_max. walshmedicalmedia.comresearchgate.net

Furthermore, L-[1-¹⁴C]-methionine has been used to study the activity of S-adenosyl-L-methionine (AdoMet) synthetase, an enzyme that converts methionine to AdoMet. jst.go.jpnih.gov By tracking the ¹⁴C label, researchers can follow the flow of the carbon backbone of methionine through transmethylation, transsulfuration, and aminopropylation pathways, providing a comprehensive picture of its metabolic fate. nih.gov

Substrate for Enzymatic Activity Assays (e.g., Methionine Gamma Lyase-Deaminase)

This compound is an invaluable substrate for assaying the activity of enzymes like methionine gamma-lyase-deaminase (MGLD). walshmedicalmedia.com This enzyme, found in organisms such as the oral pathogen Porphyromonas gingivalis, is responsible for the degradation of methionine, a process linked to conditions like halitosis. researchgate.net MGLD catalyzes the cleavage of the gamma-carbon-sulfur bond in L-methionine, ultimately producing methanethiol, ammonia (B1221849), and α-ketobutyrate. walshmedicalmedia.compnas.org

Elucidation of Enzyme Mechanisms and Inhibitor Effects

The use of this compound extends to the detailed study of enzyme mechanisms and the effects of inhibitors. By monitoring the formation of ¹⁴C-α-ketobutyrate, researchers can investigate the kinetic properties of MGLD. For the P. gingivalis enzyme, this assay has been used to determine key kinetic parameters. walshmedicalmedia.comresearchgate.net

Furthermore, this assay is instrumental in screening for and characterizing potential inhibitors of MGLD. researchgate.net By pre-incubating the enzyme with a potential inhibitor before adding L-[1-¹⁴C]-methionine, the reduction in the formation of ¹⁴C-α-ketobutyrate can be measured, providing a quantitative assessment of the inhibitor's potency. walshmedicalmedia.com For instance, DL-propargylglycine has been identified as a potent inhibitor of P. gingivalis MGLD using this method. walshmedicalmedia.com The specificity of the enzyme can also be explored; for example, N-formylmethionine is not a substrate for MGLD, highlighting the importance of a free α-amino-nitrogen for catalysis. walshmedicalmedia.com

| Kinetic Parameter | Value |

|---|---|

| Km for L-methionine | 1.0 mM |

| Vmax | 5.27 µmol·min⁻¹·mg⁻¹ |

| kcat/Km (monomeric) | 3729.3 M⁻¹·s⁻¹ |

Substrate for Adenosylmethionine Synthetase Studies

This compound is also a key substrate in studies of S-adenosylmethionine (SAM) synthetase (also known as methionine adenosyltransferase). nih.govfrontiersin.org This enzyme catalyzes the formation of SAM from L-methionine and ATP. uniprot.orguniprot.org SAM is a universal methyl group donor involved in numerous biological reactions. revvity.com Assays using this compound allow for the quantification of SAM synthetase activity by measuring the incorporation of the radiolabel into SAM. nih.gov This is crucial for understanding the regulation of methionine metabolism and the biosynthesis of SAM. nih.govnih.gov

Metabolic Labeling Strategies for Biomolecule Tracking and Turnover

Metabolic labeling is a powerful technique that uses tagged precursors to track the synthesis and fate of biomolecules within living cells. thermofisher.com this compound is a valuable tool for these strategies, enabling the study of protein and RNA dynamics.

Protein Turnover and Degradation Studies

This compound can be used to study protein turnover and degradation. revvity.comcipav.org.co When cells are cultured in the presence of L-[1-¹⁴C]-methionine, the radiolabeled amino acid is incorporated into newly synthesized proteins. nih.gov By monitoring the rate of incorporation and subsequent loss of the ¹⁴C label from the protein pool, researchers can determine the rates of protein synthesis and degradation. cipav.org.conih.gov This approach has been used to investigate protein metabolism in various contexts, from studying the effects of diet on protein turnover in lambs to understanding methionine recycling in the rat brain. nih.govajol.info However, a challenge in these studies is the reutilization of the labeled amino acid released during protein breakdown. cipav.org.co

Ribosomal RNA Labeling and Maturation Research

L-Methionine is the precursor for the synthesis of S-adenosylmethionine (SAM), which is the donor of methyl groups for RNA methylation and the aminocarboxypropyl (acp) group for the hypermodification of uridine (B1682114) in ribosomal RNA (rRNA). researchgate.net L-[1-¹⁴C]-methionine can be used to specifically label these modifications. For example, in yeast, the acp group of ¹⁴C-methionine is incorporated into 18S rRNA at nucleotide U1191. researchgate.net This specific labeling allows for the study of rRNA maturation and the function of enzymes involved in these modification processes, such as the Nep1 protein. researchgate.net The absence of this radiolabel in mutants can confirm the specific site of modification and the enzymes responsible. researchgate.net

Detection of Quorum Sensing Signal Synthesis (e.g., Acyl-Homoserine Lactones)

This compound is employed in a sensitive assay to detect the synthesis of acyl-homoserine lactone (AHL) quorum-sensing signals in bacteria. nih.gov Bacteria that produce AHLs first convert L-methionine into SAM via SAM synthetase. nih.gov The LuxI-type AHL synthases then use the radiolabeled SAM as a substrate to form the conserved homoserine lactone (HSL) ring of the AHL molecule. nih.govvliz.be The resulting ¹⁴C-AHLs can be extracted from the cell-free supernatant and quantified. nih.gov This method has been used to identify and characterize novel AHLs, such as the synthesis of phenylacetic acid-homoserine lactone (PA-HSL) by Caulobacter crescentus. pnas.org

| Application | Biomolecule Tracked | Key Research Finding | Reference |

|---|---|---|---|

| Protein Turnover | Newly synthesized proteins | Demonstrated methionine recycling in the brain, where a portion of free methionine originates from protein breakdown. | nih.gov |

| rRNA Maturation | 18S ribosomal RNA | Confirmed the specific incorporation of the aminocarboxypropyl group from methionine into nucleotide U1191 of yeast 18S rRNA. | researchgate.net |

| Quorum Sensing | Acyl-Homoserine Lactones (AHLs) | Enabled the detection and characterization of novel AHLs by tracking the incorporation of the radiolabel from methionine into the HSL ring. | nih.govpnas.org |

Advanced Methodological Frameworks for L Methionine 1 14c Research

Chromatographic Separation Techniques for Labeled Metabolites

Chromatographic methods are fundamental to separating L-Methionine-1-14C and its derivatives from complex biological matrices, allowing for detailed analysis of its metabolic journey.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its metabolites. researchgate.netresearchgate.net This method offers high resolution and sensitivity, making it ideal for analyzing samples from various biological sources. researchgate.net

In a typical application, protein-free extracts from plasma, tumor, or brain tissue are injected into an HPLC system. snmjournals.org The separation is often achieved on a reversed-phase column, such as a C18 or a specialized mixed-mode column that combines reversed-phase and ion-exchange mechanisms. researchgate.netresearchgate.netsnmjournals.org A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly employed to resolve the different compounds. researchgate.netresearchgate.net

Following separation, the eluent can be passed through a radioactivity detector for quantification of the 14C-labeled compounds or collected in fractions for subsequent analysis by liquid scintillation counting. snmjournals.orgcambridge.org Studies have successfully used HPLC to separate L-[1-14C]methionine from its metabolites in various tissues, providing critical data on its metabolic fate. snmjournals.org For instance, in rat tissues, HPLC analysis revealed that a significant portion of the radioactivity remains as [14C]methionine, while other peaks corresponding to metabolites are also clearly resolved. snmjournals.org

The quantitative power of HPLC allows for the determination of the concentration of this compound and its metabolites, which is crucial for pharmacokinetic and metabolic studies. researchgate.netnih.gov

Table 1: HPLC Parameters for L-Methionine Analysis

| Parameter | Details |

| Column | Reversed-phase C18, Mixed-mode (e.g., SIELC® Primesep 100) |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1M Sodium Acetate, pH 7.2) and organic solvent (e.g., Acetonitrile, Methanol) |

| Detection | UV detector (e.g., 210 nm or 254 nm), Radioactivity detector |

| Flow Rate | Typically 1.0 - 1.2 mL/min |

| Sample Preparation | Deproteinization of biological samples (e.g., with sulfosalicylic acid) |

This table provides a general overview of typical HPLC parameters; specific conditions may vary based on the research application.

Thin-Layer Chromatography (TLC) for Metabolite Profiling

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative and semi-quantitative analysis of this compound and its metabolites. walshmedicalmedia.comnih.govegyankosh.ac.in It is particularly useful for screening a large number of samples and for visualizing the metabolic profile. researchgate.net

In this method, a small amount of the sample extract is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. walshmedicalmedia.comegyankosh.ac.in The plate is then placed in a developing chamber containing a suitable mobile phase. For separating amino acids like methionine and its metabolites, a common solvent system is a mixture of an alcohol (e.g., propanol-1) and an aqueous solution (e.g., ammonia (B1221849) solution). egyankosh.ac.in

As the mobile phase ascends the plate via capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. egyankosh.ac.in After development, the separated radioactive spots on the TLC plate are visualized using autoradiography or phosphor imaging. walshmedicalmedia.comresearchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is used to identify the compounds by comparing them with known standards run on the same plate. walshmedicalmedia.com

TLC has been effectively used to separate L-[1-14C]-methionine from its metabolic product, 14C-α-ketobutyrate, demonstrating its utility in enzymatic assays. walshmedicalmedia.com In another study, the 14C-activity found in the protein of muscle tissues was separated by TLC and confirmed to be exclusively in methionine. nih.gov

Quantitative Radiometric Detection Methodologies

Following separation, various radiometric techniques are employed to detect and quantify the radioactivity of this compound and its metabolites, providing crucial data on their concentration and distribution.

Liquid Scintillation Counting for Absolute Radioactivity Measurement

Liquid Scintillation Counting (LSC) is the gold standard for the absolute quantification of beta-emitting isotopes like 14C. intertek.comiaea.org This highly sensitive method allows for the precise measurement of the total radioactivity in a sample. nih.gov

For LSC analysis, the sample containing this compound or its metabolites is mixed with a liquid scintillation cocktail in a vial. intertek.com The beta particles emitted by the 14C atoms interact with the scintillator molecules in the cocktail, causing them to emit photons of light. iaea.org These light flashes are detected by photomultiplier tubes in the liquid scintillation counter, and the number of flashes is proportional to the amount of radioactivity in the sample. iaea.org

LSC is used to determine the total radioactivity in various samples, including HPLC fractions, tissue homogenates, and extracts from TLC plates. cambridge.orgwalshmedicalmedia.com The efficiency of the counting process can be affected by factors such as quenching (the reduction of light output due to substances in the sample), which must be corrected for to obtain accurate results. arizona.edumednexus.org Modern liquid scintillation counters have built-in methods for quench correction. mednexus.org

Table 2: Key Steps in Liquid Scintillation Counting

| Step | Description |

| Sample Preparation | Mixing the radioactive sample with a scintillation cocktail. For solid samples, solubilization or combustion may be required. |

| Detection | Placing the vial in a liquid scintillation counter to detect light emissions from beta particle interactions. |

| Quantification | The instrument converts the detected light signals into counts per minute (CPM). |

| Data Correction | Correction for background radiation and quenching to determine the absolute radioactivity in disintegrations per minute (DPM). |

This table outlines the fundamental process of LSC for radioactivity measurement.

Autoradiography for Tissue and Cellular Distribution Analysis

Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances like this compound within tissues and cells. nih.govcambridge.org It provides high-resolution spatial information on where the compound and its metabolites accumulate.

In whole-body autoradiography, thin sections of an entire animal previously administered this compound are exposed to a radiation-sensitive film or detector. nih.govdntb.gov.ua This reveals the distribution of radioactivity across all organs and tissues. Studies using this technique have shown high uptake of 14C-L-methionine in organs with high protein turnover, such as the pancreas, liver, and bone marrow. nih.gov

For cellular level analysis, tissue sections are coated with a photographic emulsion. The beta particles from the 14C decay expose the silver halide crystals in the emulsion directly above the location of the radiolabeled molecule. After development, the resulting silver grains indicate the cellular and subcellular localization of the radioactivity. cambridge.orgrupress.org Autoradiographic studies have demonstrated the concentration of labeled methionine in the basal and suprabasal epidermal cells of bovine claw tissue. cambridge.org

Phosphor Imaging for Quantitative Signal Detection

Phosphor imaging, also known as radioluminography, is a filmless autoradiographic technique that offers a wider dynamic range and higher sensitivity compared to traditional X-ray film. azurebiosystems.comutexas.edu It is widely used for the quantitative detection of radioactivity in various applications, including TLC plates, gels, and tissue sections. azurebiosystems.comresearchgate.netnih.gov

In this method, the sample containing this compound is exposed to a storage phosphor screen. azurebiosystems.com The screen contains photostimulable phosphor crystals that absorb the energy from the beta particles emitted by the 14C. cytivalifesciences.com After exposure, the screen is scanned with a laser, which stimulates the release of the stored energy as visible light. azurebiosystems.com This emitted light is detected by a photomultiplier tube and converted into a digital image, where the signal intensity is directly proportional to the amount of radioactivity. cytivalifesciences.com

Phosphor imaging allows for accurate quantification of the radioactive signals, making it an excellent tool for comparing the levels of this compound and its metabolites in different samples. nih.govazurebiosystems.com The technology is sensitive enough to detect low levels of radioactivity and offers a linear response over several orders of magnitude. utexas.educytivalifesciences.com

Table 3: Comparison of Radiometric Detection Methods

| Technique | Principle | Primary Application | Data Output |

| Liquid Scintillation Counting | Detection of light flashes from beta particle interaction with a scintillator. | Absolute quantification of total radioactivity in liquid samples. | Disintegrations per Minute (DPM) |

| Autoradiography | Exposure of photographic film or emulsion by beta particles. | Visualization of radiolabel distribution in tissues and cells. | Qualitative/Semi-quantitative image of radioactivity location. |

| Phosphor Imaging | Laser-stimulated luminescence from a storage phosphor screen exposed to radioactivity. | Quantitative imaging of radioactivity on gels, blots, and tissue sections. | Quantitative digital image of signal intensity. |

This table summarizes the key features of the primary radiometric detection methods used in this compound research.

Isotope Dilution Mass Spectrometry Approaches

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision in the quantification of molecules. researchgate.net The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, a stable isotope of methionine like ¹³C-methionine—to a sample containing the native analyte (L-Methionine). researchgate.netepa.gov After the labeled internal standard has thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. epa.gov

The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of both the labeled and unlabeled forms of methionine. wiley-vch.de By measuring the altered isotope ratio of the analyte, the concentration of the endogenous L-Methionine in the original sample can be calculated with a high degree of accuracy. epa.gov This method effectively circumvents issues related to sample loss during preparation and variations in instrument response, as both the analyte and the internal standard are affected equally. epa.gov

In the context of this compound research, while the primary tracer is radioactive, IDMS using a stable isotope like L-Methionine-1-¹³C serves as a gold standard for quantifying the total amount of methionine in a sample. This is crucial for accurately determining the specific activity of this compound and for calculating metabolic fluxes. The high specificity and sensitivity of mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), are essential for these analyses. nih.gov

Mathematical Modeling and Bioinformatic Analysis of Tracer Data

The data generated from this compound tracer experiments, which detail the incorporation of the ¹⁴C label into various metabolites over time, are often complex. Mathematical modeling and bioinformatic analysis are indispensable tools for interpreting these datasets and extracting meaningful biological insights. iastate.edu

Metabolic Flux Analysis (MFA) is a key application of mathematical modeling in this context. nih.gov MFA utilizes the isotopic labeling patterns of metabolites to quantify the rates (fluxes) of metabolic pathways. nih.govnih.gov For L-Methionine, this can reveal the flux through its major metabolic routes, including protein synthesis, the transmethylation pathway, and the transsulfuration pathway. numberanalytics.comnih.gov

The process typically involves several steps:

Experimental Design: Cells or organisms are cultured with this compound as a tracer.

Data Acquisition: Samples are collected at various time points, and the distribution of the ¹⁴C label among different metabolites is measured, often using techniques like LC-MS.

Model Construction: A stoichiometric model of the relevant metabolic network is constructed, representing the known biochemical reactions involving methionine. plos.org

Flux Calculation: Computational algorithms are used to estimate the intracellular fluxes that best explain the observed labeling patterns. mdpi.com

Bioinformatic tools and databases are crucial for constructing the metabolic models and for analyzing the large datasets generated. microbiologyresearch.org These tools help in identifying all the potential reactions a metabolite can participate in and in visualizing the complex metabolic networks.

For instance, studies have used ¹³C-methionine tracing and metabolic flux analysis to investigate how methionine metabolism is altered in cancer cells. nih.gov Researchers have developed non-stationary MFA methods to account for the dynamic exchange between intracellular and extracellular methionine pools. nih.gov These models have provided quantitative insights into fluxes through pathways like the propylamine (B44156) transfer and transmethylation cycles. nih.gov

Furthermore, mathematical models of the methionine cycle itself have been developed to understand the intricate regulatory mechanisms that control methionine metabolism. cellml.org These models can simulate the effects of changes in substrate availability or enzyme activity on the concentrations of key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). cellml.org

The integration of experimental tracer data with sophisticated mathematical and bioinformatic frameworks allows for a systems-level understanding of methionine metabolism. This approach is powerful for elucidating the metabolic reprogramming that occurs in various diseases and for identifying potential therapeutic targets. nih.gov

Table of Research Findings:

| Research Focus | Key Findings | Reference |

| Quantitation of Methionine Metabolic Fluxes | Developed an analytical method to quantify methionine metabolic fluxes in mammalian cells, accounting for the exchange between intracellular and media pools. Found that transmethylation and propylamine transfer fluxes were about 15% of net methionine uptake. | nih.gov |

| Methionine Metabolism in Cancer | Investigated the role of methionine metabolism in Epstein-Barr virus (EBV)-associated cancers, showing that methionine restriction can impact viral latency and B cell transformation through epigenetic modifications. | nih.gov |

| Metabolic Profiling in Yeast Mutants | Showed that deletion of the ribosomal protein Rpl22A in yeast leads to reduced levels of metabolites in central carbon and amino acid pathways, including methionine metabolism. | biorxiv.org |

| Metabolic Flux in Mycobacteria | Utilized ¹³C-MFA to identify a novel pathway for pyruvate (B1213749) dissimilation in mycobacteria that is dependent on isocitrate lyase and involves CO2 fixation, with methionine biosynthesis being a key indicator of metabolic shifts. | plos.org |

Comparative Research Perspectives: L Methionine 1 14c in Context of Other Methionine Isotopologues

Distinct Advantages of Carboxyl Carbon Labeling (1-14C) for Specific Metabolic Investigations

Labeling the carboxyl carbon (the C-1 position) of L-methionine offers a unique advantage for precisely investigating protein synthesis and amino acid catabolism. The primary metabolic fates of the amino acid backbone are either incorporation into a polypeptide chain or catabolism via decarboxylation.

When L-Methionine-1-14C is used, the radiolabel has two principal destinations:

Incorporation into Protein: If the amino acid is used for protein synthesis, the entire molecule, including the 14C-labeled carboxyl group, is integrated into the polypeptide chain. The radioactivity measured in the protein fraction is, therefore, a direct indicator of the rate of protein synthesis.

Catabolism via Decarboxylation: If the amino acid is catabolized, the initial step often involves decarboxylation, where the carboxyl group is removed and released as carbon dioxide (CO2). nih.gov This results in the radiolabel being liberated as 14CO2, which can be measured in expired air or cell culture headspace. cambridge.org

This clear divergence in metabolic fate is the key advantage of this compound. It allows researchers to distinguish unambiguously between the portion of methionine directed towards anabolism (protein synthesis) and the portion directed towards catabolism. In studies of pancreatic protein synthesis, for instance, it was found that with [1-14C]-L-methionine, over 90% of the radioactivity that accumulated in the pancreas was in the protein fraction. kanazawa-u.ac.jp This indicates that the label is a very clean marker for protein incorporation in this tissue, as the non-incorporated label is quickly cleared. kanazawa-u.ac.jp The alternative fate, decarboxylation, results in the 14C label being washed out as 14CO2, preventing it from confounding the measurement of protein synthesis. nih.gov This makes this compound particularly suitable for quantifying protein synthesis rates with high accuracy, as it minimizes the signal from non-protein metabolites. kanazawa-u.ac.jp

Table 1: Metabolic Fate of the Radiolabel from this compound

| Metabolic Pathway | Fate of 14C Label | Research Application | Key Findings from Studies |

|---|---|---|---|

| Protein Synthesis | Incorporated into the polypeptide chain within proteins. | Quantification of protein synthesis rates. | In pancreatic tissue, >90% of retained radioactivity from L-[1-14C]-methionine is found in the protein fraction, making it a suitable marker for this purpose. kanazawa-u.ac.jp |

| Amino Acid Catabolism | Released as 14CO2 upon decarboxylation. | Measurement of amino acid oxidation rates. | The release of 14CO2 provides a direct measure of catabolism, physically separating the catabolic fate from the anabolic fate. nih.govcambridge.org |

Complementary Insights Gained from Studies Utilizing S-Methyl-14C-Methionine and 35S-Methionine

While this compound is ideal for studying protein synthesis, other isotopologues are required to investigate different facets of methionine metabolism. S-Methyl-14C-Methionine and 35S-Methionine are invaluable for tracking transmethylation and transsulfuration pathways, respectively.

S-Methyl-14C-Methionine: This isotopologue is the tracer of choice for investigating methylation reactions. The methyl group of methionine is metabolically active and is transferred to a vast array of acceptor molecules via the intermediate S-adenosyl-L-methionine (AdoMet). revvity.comnih.gov

Key insights from using S-Methyl-14C-Methionine include:

Tracking Transmethylation: The 14C-labeled methyl group can be traced into numerous methylated products, such as creatine (B1669601), and is crucial for studying processes like epigenetics. revvity.comnih.gov

Distinguishing Metabolic Pools: Studies using both [methyl-14C]methionine and [methyl-3H]methionine have identified functionally distinct pools of AdoMet within cells, such as a "stable" pool in mitochondria or vacuoles and a "labile" pool in the cytosol. nih.gov

35S-Methionine: Labeling with the sulfur-35 (B81441) isotope provides a general marker for the presence of the amino acid. Since sulfur is an integral part of both methionine and its downstream product cysteine, 35S is widely used to track the synthesis, maturation, and degradation of proteins. researchgate.netnih.govazolifesciences.com

Key insights from using 35S-Methionine include:

Tracing the Transsulfuration Pathway: The 35S label can follow the sulfur atom as methionine is converted to homocysteine and then to cysteine. nih.gov This is essential for studying the metabolic flux through this pathway, which is critical for synthesizing cysteine and maintaining sulfur balance.

Quantitative Incorporation Studies: The high specific activity achievable with 35S makes it highly sensitive for detecting newly synthesized proteins, even in small quantities. nih.gov However, researchers must be cautious, as high levels of 35S-methionine have been reported to perturb the cell cycle and inhibit proliferation in some experimental models. researchgate.netnih.gov

Table 2: Comparative Applications of Methionine Isotopologues

| Isotopologue | Primary Metabolic Pathway Traced | Primary Research Application | Limitations for Other Applications |

|---|---|---|---|

| L-Methionine-1-14C | Protein Synthesis vs. Catabolism (Decarboxylation) | Accurate measurement of protein synthesis and amino acid oxidation rates. | Does not provide information on transmethylation or transsulfuration pathways. |

| S-Methyl-14C-Methionine | Transmethylation (via S-adenosyl-L-methionine) | Studying methylation of DNA, proteins, and other molecules. | Conflates protein synthesis with methylation, making it a poor marker for quantifying protein synthesis alone. kanazawa-u.ac.jp |

| 35S-Methionine | General Protein Synthesis & Transsulfuration | General tracking of protein synthesis and degradation; following the sulfur atom to cysteine. pnas.orgnih.gov | Does not distinguish between protein synthesis, transmethylation, and other metabolic fates of the carbon skeleton. |

Strategic Selection of this compound for Specific Research Questions vs. Other Radiolabeled Methionine Forms

The choice of which methionine isotopologue to use is dictated entirely by the specific biological question being addressed. The strategic selection hinges on understanding the distinct metabolic information each tracer provides.

This compound is the superior choice when the research objective is to:

Quantify the rate of protein synthesis with minimal confounding variables. Because the primary alternative fate of the label is its loss as 14CO2, the radioactivity measured in the protein fraction is a direct and relatively clean measure of incorporation. nih.govkanazawa-u.ac.jp

Simultaneously measure amino acid catabolism. By trapping and quantifying the expired 14CO2, researchers can directly assess the rate of methionine oxidation. cambridge.orgresearchgate.net This dual measurement is not possible with methyl- or sulfur-labeled variants.

Assess the metabolic switch between anabolic and catabolic states. For example, in studies examining the effects of diet on amino acid fate, this compound can clearly show how changes in nutrient levels shift the balance between protein building and energy production. tandfonline.com

In contrast:

If the research focuses on epigenetic regulation, neurotransmitter synthesis, or other methylation-dependent processes, S-Methyl-14C-Methionine is the only appropriate tracer as it specifically labels the donor methyl group. revvity.comnih.gov

If the goal is to conduct a general survey of protein synthesis and turnover, or to trace the flow of sulfur from methionine to cysteine via the transsulfuration pathway, 35S-Methionine is the most effective tool. azolifesciences.compnas.orgnih.gov Its high sensitivity is also an advantage for detecting low-abundance proteins. nih.gov

Therefore, the selection is a strategic process. A study on pancreatic function concluded that [S-methyl-11C]-L-methionine (a PET analog) acts as a "methionine metabolism marker," reflecting both protein synthesis and methyl transformation, whereas [1-11C]-L-methionine is the more suitable tracer for specifically measuring protein synthesis. kanazawa-u.ac.jp This highlights the necessity of aligning the labeled position with the metabolic pathway of interest to generate clear and interpretable results.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling L-Methionine-1-14C in laboratory settings?

- Methodological Answer :

- Use nitrile or latex gloves inspected for integrity before use, and dispose of contaminated gloves immediately after contact .

- Employ lab coats and closed-toe shoes to minimize skin exposure. Work in fume hoods for volatile procedures, and ensure proper ventilation .

- Decontaminate surfaces with approved solvents (e.g., ethanol) post-experiment. Radioactive waste must be segregated and stored in shielded containers per institutional guidelines .

Q. How should researchers verify the purity and isotopic labeling efficiency of this compound?

- Methodological Answer :

- Use liquid scintillation counting (LSC) to quantify 14C activity, ensuring the specific activity matches the certificate of analysis (e.g., 49.1 mCi/mmol as in yeast studies) .

- Validate purity via HPLC coupled with mass spectrometry (LC-MS) to detect unlabeled methionine or degradation products. Cross-reference with vendor-provided certificates (e.g., Commissariat à l’Énergie Atomique) .

Q. What experimental controls are essential in isotopic tracing studies with this compound?

- Methodological Answer :

- Include negative controls (e.g., cells/media without 14C-methionine) to account for background radiation.

- Use cold methionine competition assays to confirm specificity of 14C uptake .

- Normalize data to protein content or cell count to control for biomass variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in 14C-methionine uptake rates across experimental models?

- Methodological Answer :

- Step 1 : Compare metabolic pathways (e.g., yeast vs. mammalian cells). For example, S. cerevisiae may exhibit SAM-dependent feedback inhibition altering uptake .

- Step 2 : Validate assay conditions (pH, temperature, and media composition) that affect transporter activity.

- Step 3 : Use kinetic modeling to distinguish between transport limitations and intracellular metabolism (e.g., via Michaelis-Menten plots) .

- Example Data :

| Model System | Uptake Rate (nmol/min/mg protein) | pH Optimum |

|---|---|---|

| S. cerevisiae | 2.3 ± 0.4 | 6.8 |

| HeLa Cells | 5.1 ± 1.2 | 7.4 |

Q. What strategies optimize 14C signal detection in low-abundance metabolic intermediates?

- Methodological Answer :

- Pre-concentration : Use solid-phase extraction (SPE) or lyophilization to enrich samples before LC-MS analysis.

- Pulse-chase design : Administer 14C-methionine in short pulses to track transient intermediates .

- Advanced detection : Pair LSC with accelerator mass spectrometry (AMS) for ultra-sensitive quantification of 14C in sub-picomolar ranges .

Q. How should conflicting data on methionine salvage pathways be addressed in study design?

- Methodological Answer :

- Literature Synthesis : Cross-reference primary studies (e.g., discrepancies in SAM recycling efficiency) using databases like PubMed or Web of Science .

- Knockout models : Use CRISPR/Cas9 to silence salvage enzymes (e.g., MTAP) and quantify 14C redistribution .

- Multi-omics integration : Combine 14C tracing with transcriptomics/proteomics to identify regulatory nodes affecting pathway flux .

Data Presentation and Reproducibility

Q. What are best practices for presenting 14C-methionine data in manuscripts?

- Methodological Answer :

- Raw data : Deposit in supplementary files (e.g., .csv tables) with metadata on instrument settings .

- Processed data : Use scatter plots with error bars (SEM) for uptake kinetics. Avoid overcrowding figures with >3 compounds unless critical to the hypothesis .

- Reproducibility : Document exact buffer formulations, incubation times, and scintillation cocktail volumes in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.